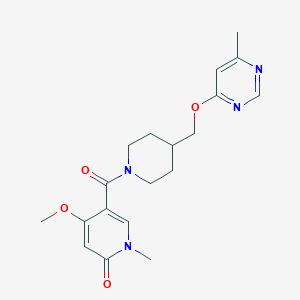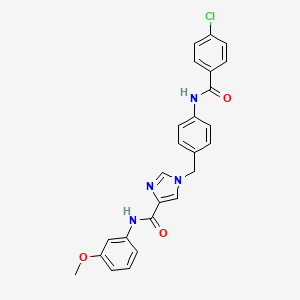
1-(4-(4-chlorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4-chlorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide, also known as CB-839, is a small molecule inhibitor that targets glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. CB-839 has gained significant attention in the scientific community due to its potential as a therapeutic agent for various types of cancer.
Scientific Research Applications
1-(4-(4-chlorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide has been extensively studied for its potential as a therapeutic agent for various types of cancer, including pancreatic cancer, non-small cell lung cancer, and triple-negative breast cancer. The drug has been shown to selectively inhibit the growth of cancer cells by targeting glutaminase, which is overexpressed in many types of cancer cells. This compound has also been shown to enhance the effectiveness of other chemotherapy drugs, such as paclitaxel and gemcitabine.
Mechanism of Action
1-(4-(4-chlorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide targets glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. Glutaminase converts glutamine into glutamate, which is then used by cancer cells to produce energy and synthesize other molecules. By inhibiting glutaminase, this compound reduces the availability of glutamate and other metabolites, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit glutaminase in cancer cells, leading to a decrease in glutamate levels and a reduction in cancer cell growth and proliferation. The drug has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to enhance the effectiveness of other chemotherapy drugs, leading to increased cancer cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-(4-chlorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide is its selectivity for cancer cells, which reduces the risk of toxicity and side effects. The drug has also been shown to be effective in combination with other chemotherapy drugs, which could potentially increase the effectiveness of cancer treatment. However, one limitation of this compound is its potential to induce drug resistance in cancer cells over time.
Future Directions
There are several potential future directions for 1-(4-(4-chlorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide research. One direction is the development of more potent and selective glutaminase inhibitors that could overcome drug resistance in cancer cells. Another direction is the investigation of this compound in combination with other targeted therapies, such as immunotherapy, to enhance the effectiveness of cancer treatment. Finally, the potential use of this compound in other diseases, such as neurodegenerative disorders, could also be explored.
Conclusion:
This compound is a small molecule inhibitor that targets glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. The drug has shown significant potential as a therapeutic agent for various types of cancer and has been extensively studied in scientific research. This compound has several advantages, including its selectivity for cancer cells and effectiveness in combination with other chemotherapy drugs. However, future research is needed to overcome drug resistance and explore the potential use of this compound in other diseases.
Synthesis Methods
1-(4-(4-chlorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the formation of an amide bond, followed by the formation of an imidazole ring. The final product is obtained through crystallization and purification steps. The synthesis method has been described in detail in various scientific publications.
properties
IUPAC Name |
1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-(3-methoxyphenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O3/c1-33-22-4-2-3-21(13-22)29-25(32)23-15-30(16-27-23)14-17-5-11-20(12-6-17)28-24(31)18-7-9-19(26)10-8-18/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELRMLPUADLMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

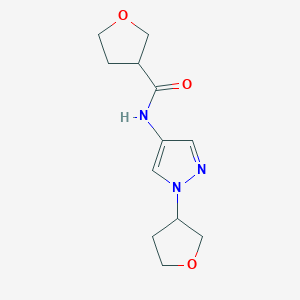
![3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2786651.png)


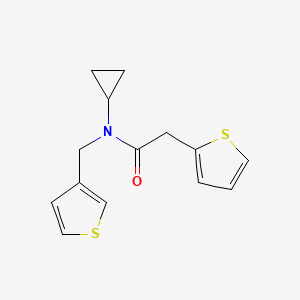
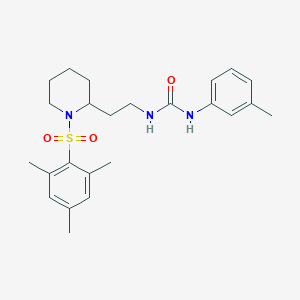
![3-(4-chlorophenyl)-9-methyl-1,7-bis(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2786657.png)
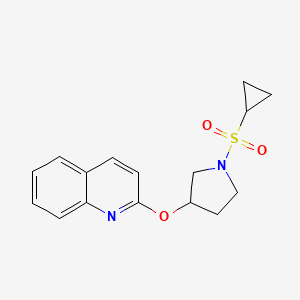
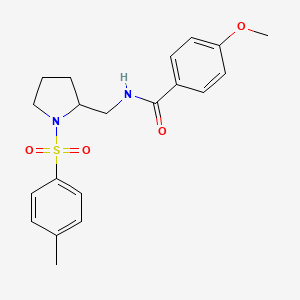
![Ethyl 4-[[(Z)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2786662.png)



